1-Cyclopentyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide
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Description
1-Cyclopentyl-2-imino-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclopentylamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
A concise synthesis method for new classes of heterocycles like 4-aryl-11-oxo-1,2,3,11-tetrahydro-1,3a-diaza-cyclopenta[a]anthracen-6-carbonitriles has been developed. This process involves the transformation of 2H-pyran-2-one with α-oxoketene cyclic aminals to intermediates, followed by photocyclization. This method is pivotal for producing various novel compounds, showing the compound's significance in synthetic organic chemistry and potential applications in creating complex molecular structures (Sharon et al., 2005).
Synthesis of Fused Heterocycles
The compound has been used as a key intermediate in the synthesis of fused tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[m]anthracene. This synthesis involves various steps, including cyclocondensation and pharmacological interest in these tricyclic systems due to their potential biological activities (Swelam, Zaki, & El-Gazzar, 2003).
In Vitro Biological Evaluation
Compounds like 3,4-annelated coumarin-pyrimido-pyrimidine systems (7-imino-8-mercapto-7H-5-oxa-7a,9,12-triaza-benzo[a]anthracen-6-one) have been synthesized and examined for in vitro antibacterial activity against various bacterial cultures. This signifies the compound's importance in medicinal chemistry for developing potential antimicrobial agents (Govori, Kalaj, & Leci, 2014).
properties
IUPAC Name |
N,7-dicyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14-7-6-12-27-20(14)26-21-18(23(27)30)13-17(22(29)25-15-8-2-3-9-15)19(24)28(21)16-10-4-5-11-16/h6-7,12-13,15-16,24H,2-5,8-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYPUZUQZCTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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